3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol
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Overview
Description
3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol typically involves the reaction of 6-methoxy-2-methylquinolin-4-ol with 3,3-dichloroprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the prop-2-en-1-yl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in an organic solvent.
Major Products Formed
Oxidation: 3-(3,3-Dichloroprop-2-en-1-yl)-6-hydroxy-2-methylquinolin-4-ol.
Reduction: 3-(3,3-Dichloropropyl)-6-methoxy-2-methylquinolin-4-ol.
Substitution: 3-(3,3-Diaminoprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol or 3-(3,3-Dithioprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dichloroprop-2-en-1-yl)-4,8-dimethylquinolin-2-ol: Similar structure but with different substitution patterns on the quinoline ring.
3-[(3,3-Dichloroprop-2-en-1-yl)oxy]benzaldehyde: Contains a benzaldehyde group instead of a quinoline ring.
[(3,3-Dichloroprop-2-en-1-yl)oxy][2-(ethanesulfinyl)ethoxy]phosphinic acid: Contains a phosphinic acid group and different functional groups.
Uniqueness
3-(3,3-Dichloroprop-2-en-1-yl)-6-methoxy-2-methylquinolin-4-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit cell proliferation sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-6-methoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-8-10(4-6-13(15)16)14(18)11-7-9(19-2)3-5-12(11)17-8/h3,5-7H,4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTCPRMYTWLPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CC=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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